N,3-dimethyltetrahydro-2H-pyran-4-amine
Description
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
N,3-dimethyloxan-4-amine |
InChI |
InChI=1S/C7H15NO/c1-6-5-9-4-3-7(6)8-2/h6-8H,3-5H2,1-2H3 |
InChI Key |
NJGSBSHBWBRWHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC1NC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors to Form the Tetrahydropyran Ring
- Starting Materials: Substituted diols such as 3-methyl-1,5-pentanediol or derivatives of 2,2-dimethyl-1,3-propanediol.
- Reaction Conditions: Acid-catalyzed cyclization under controlled temperature (typically 40–80°C) using mineral acids (e.g., p-toluenesulfonic acid) or Lewis acids.
- Outcome: Formation of the tetrahydropyran ring with methyl substitution at the 3-position.
Introduction of the Amino Group via Reductive Amination
- Key Step: Reductive amination of the corresponding ketone or aldehyde intermediate (e.g., 3-methyltetrahydro-2H-pyran-4-one).
- Amination Agents: Methylamine or dimethylamine as nucleophiles.
- Reducing Agents: Sodium cyanoborohydride (NaBH3CN) for mild reduction or catalytic hydrogenation using hydrogen gas (H2) with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
- Solvents: Anhydrous tetrahydrofuran (THF), ethanol, or methanol.
- Temperature: Typically 0–50°C to avoid side reactions and decomposition.
- Catalyst Selection: Raney nickel or Pd/C preferred for selective hydrogenation of imine intermediates.
Alternative N-Alkylation Methods
- Starting Material: Tetrahydro-2H-pyran-4-amine.
- Alkylating Agents: Dimethyl sulfate or methyl iodide.
- Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the amine.
- Conditions: Anhydrous solvents under inert atmosphere, temperature control to prevent over-alkylation.
- Outcome: N-methylation leading to N,3-dimethyltetrahydro-2H-pyran-4-amine.
Industrial Production Techniques
- Continuous Flow Reactors: Employed to enhance reaction control, reproducibility, and scalability.
- Advantages: Precise temperature, pressure, and reagent flow rate control improve yield and enantiomeric purity.
- Purification: Combination of distillation, recrystallization, and chromatographic techniques ensures high purity.
- Catalyst Recycling: Use of heterogeneous catalysts (Pd/C, Raney Ni) allows catalyst recovery and reuse, reducing costs.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | Substituted diols, mineral/Lewis acids | 40–80°C, acidic medium | Efficient ring formation | 70–85 |
| Reductive Amination | Methylamine/dimethylamine, NaBH3CN, Pd/C | 0–50°C, anhydrous solvents | High selectivity, mild conditions | 75–90 |
| Catalytic Hydrogenation | H2 gas, Pd/C or PtO2 | Room temp to 50°C, H2 pressure | Clean reduction, scalable | 80–95 |
| N-Alkylation | Dimethyl sulfate/methyl iodide, NaH | Anhydrous, inert atmosphere | Direct N-methylation | 65–80 |
| Continuous Flow Synthesis | Automated flow reactor, Pd/C catalyst | Controlled T, P, flow rates | High throughput, reproducible | >90 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine group facilitates nucleophilic substitution with electrophilic reagents. In coupling reactions, it reacts with aryl halides or boronic acid derivatives under palladium catalysis:
These Buchwald-Hartwig couplings demonstrate its utility in synthesizing heterocyclic drug candidates .
Acylation and Alkylation
The amine undergoes acylation with activated carbonyl compounds:
-
Acylation : Reacts with 4-(methoxymethoxy)pent-2-enoic acid using HATU/DIEA in DCM to form amides (87% yield) .
-
Alkylation : Forms quaternary ammonium salts with alkyl halides under basic conditions (e.g., K<sub>2</sub>CO<sub>3>/CH<sub>3</sub>CN).
Reductive Amination
Industrial synthesis employs reductive amination of tetrahydropyran-4-one with methylamine under hydrogenation (H<sub>2</sub>/Pd-C). This method optimizes enantiomeric purity through continuous-flow reactors.
Ring-Opening Reactions
Under acidic conditions (e.g., H<sub>3</sub>PO<sub>4</sub>), the tetrahydropyran ring undergoes hydrolysis to yield linear amines. This reaction is critical for metabolite studies .
Oxidation and Stability
-
Oxidation : Reacts with strong oxidizers (e.g., KMnO<sub>4</sub>) to form N-oxides or nitro derivatives.
-
Stability : Decomposes under heat (>200°C) to release CO, CO<sub>2</sub>, and NO<sub>x</sub> . Incompatible with strong acids/oxidizers .
Conformational Effects on Reactivity
N-Methylation induces a twisted-boat conformation in the tetrahydropyran ring, altering reaction pathways. For example, N-methyl derivatives exhibit reduced hydrogen-bonding capacity, favoring 1,3-diaxial interactions in protic solvents . This conformational shift impacts regioselectivity in cross-coupling reactions .
Mechanistic Insights
The amine acts as a nucleophile in SN<sub>2</sub> and Michael addition reactions. Computational studies suggest its stereoelectronic profile enhances selectivity in asymmetric syntheses .
Scientific Research Applications
N,3-dimethyltetrahydro-2H-pyran-4-amine, also known as N,3-dimethyloxan-4-amine, is a chemical compound with the molecular formula . It features a tetrahydropyran ring structure with methyl substitutions at the nitrogen and the 3-position of the ring .
Scientific Research Applications
While specific applications of this compound are not extensively documented in the provided search results, the information available on related compounds suggests potential uses, given the similarities in structure and properties.
Potential Applications Based on Structural Analogs
- Synthesis of Complex Molecules Compounds like 2,2-dimethyltetrahydro-2H-pyran-4-amine are used as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. this compound could potentially serve a similar purpose in synthesizing related compounds.
- Medicinal Chemistry Given that similar compounds are explored as building blocks for drug development, particularly in the design of novel therapeutic agents, this compound may find use in medicinal chemistry research.
- Biological Activity Studies Compounds in this structural class are investigated for potential biological activities, including antimicrobial and anticancer properties. Thus, this compound could be a candidate for similar biological evaluations.
Data Table: Related Tetrahydropyran Derivatives and Their Applications
Case Studies and Research Findings
While direct case studies on this compound are not available in the search results, research on related compounds provides insight:
- Anticancer Activity: Modified derivatives of 2,2-dimethyltetrahydro-2H-pyran-4-amine have shown increased cytotoxicity against melanoma cells, suggesting that specific substitutions on the tetrahydropyran ring can significantly impact biological activity.
- Mechanism of Action: Research indicates that these compounds can interact with specific molecular targets involved in cell signaling pathways. For instance, N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine inhibited enzymes linked to microbial growth, suggesting potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N,3-dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The tetrahydropyran ring provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,3-dimethyltetrahydro-2H-pyran-4-amine with key analogs, focusing on molecular properties, synthesis, and substituent effects.
Structural and Molecular Properties
*Molecular weight inferred from analogs (e.g., ).
Substituent Effects on Physicochemical Properties
Biological Activity
N,3-Dimethyltetrahydro-2H-pyran-4-amine is a cyclic amine that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a tetrahydropyran ring with two methyl groups at the nitrogen position. Its molecular formula is , and it has a molecular weight of approximately 113.19 g/mol. The structure contributes to its reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzymes and receptors. This interaction can modulate the activity of various biomolecules, making it a candidate for therapeutic applications. The compound's amine group allows for significant interactions within biological systems, potentially influencing pathways involved in disease processes.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives of tetrahydropyran structures have demonstrated cytotoxic effects against various cancer cell lines .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation .
- Neuroprotective Effects : Some studies suggest that tetrahydropyran derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
Several case studies have explored the biological implications of compounds related to this compound:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of tetrahydropyran derivatives on breast cancer cell lines, revealing significant inhibition of cell growth at certain concentrations. The IC50 values indicated potent activity comparable to established chemotherapeutic agents .
- Enzyme Interaction Studies : Another research project highlighted the interaction of tetrahydropyran-based compounds with specific kinases involved in cancer signaling pathways. These compounds showed promise as selective inhibitors with favorable pharmacokinetic profiles .
Data Tables
The following table summarizes key findings related to the biological activity and pharmacological properties of this compound and its derivatives:
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 113.19 g/mol |
| Anticancer Activity | Cytotoxic against various cancer cells |
| Enzyme Inhibition | Potential inhibitor of kinases |
| Neuroprotective Effects | Suggested benefits in neurodegeneration |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N,3-dimethyltetrahydro-2H-pyran-4-amine, and how are they determined experimentally?
- Methodology :
- Boiling Point/Density : Derived from structurally similar compounds (e.g., N-cyclopropyltetrahydro-2H-pyran-4-amine has a boiling point of 219°C and density of 1.01 g/cm³ ). Use gas chromatography (GC) or differential scanning calorimetry (DSC) for experimental determination.
- Molecular Weight : Calculated as 129.18 g/mol (C₇H₁₅NO). Validate via mass spectrometry (MS).
- Solubility : Assessed through shake-flask methods in solvents like acetonitrile or ethyl acetate, as used in tetrahydropyran derivative syntheses .
Q. What are common synthetic routes for preparing This compound in laboratory settings?
- Methodology :
- Reductive Amination : React tetrahydro-2H-pyran-4-one with methylamine in the presence of a reducing agent (e.g., sodium borohydride) .
- Substitution Reactions : Use tetrahydro-2H-pyran-4-amine and methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the second methyl group .
- Optimization : Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced Research Questions
Q. How can researchers optimize the yield of This compound in multi-step syntheses, considering steric effects from dimethyl substitution?
- Methodology :
- Steric Mitigation : Use bulky solvents (e.g., THF) to reduce steric hindrance during methylation. Catalytic methods (e.g., Pd/C for hydrogenation) improve efficiency .
- Reaction Monitoring : Employ in-situ FTIR or NMR to track intermediate formation and adjust reagent stoichiometry dynamically .
- Yield Enhancement : A study on similar amines achieved 85% yield by optimizing temperature (0°C to room temperature) and solvent polarity .
Q. What analytical techniques resolve structural ambiguities in This compound derivatives when spectroscopic data conflicts?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., methyl groups on adjacent carbons) .
- X-ray Crystallography : Provides definitive stereochemical assignment for crystalline derivatives .
- Case Study : For conflicting NOE data in a related tetrahydropyranamine, coupling constant analysis (³Jₐᵦ) clarified chair vs. boat conformations .
Q. What strategies assess the biological activity of This compound in enzyme inhibition studies, and how should conflicting inhibition data be reconciled?
- Methodology :
- In Vitro Assays : Use cholinesterase or lipoxygenase inhibition protocols (IC₅₀ determination via spectrophotometry) .
- Data Reconciliation : Apply statistical tools (e.g., Grubbs’ test for outliers) and validate with orthogonal assays (e.g., isothermal titration calorimetry) .
- Example : A pyridine derivative showed conflicting IC₅₀ values (±15%) across labs due to buffer pH variations; standardization resolved discrepancies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields of This compound across studies?
- Methodology :
- Variable Screening : Identify critical factors (e.g., solvent purity, reaction time) via Design of Experiments (DoE).
- Reproducibility : Replicate conditions from a high-yield study (e.g., 78% yield with NaBH₃CN in MeOH ) and adjust parameters incrementally.
- Case Study : A 20% yield difference in a similar amine synthesis was traced to residual moisture in solvents; rigorous drying improved consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
